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AmmTX3

Cat. No.: B1573933
M. Wt: 3822.47
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Description

Overview of Scorpion Toxins as Ion Channel Modulators

Scorpion venoms are complex biological mixtures rich in neurotoxins, primarily peptides, that exert their potent effects by targeting ion channels, including voltage-gated sodium, potassium, calcium, and chloride channels guidetopharmacology.orgnih.gov. These toxins are typically short peptide chains, often comprising 20 to 40 amino acids, whose structural stability is reinforced by multiple disulfide bonds guidetopharmacology.orgnih.gov. Their mechanism of action involves binding to specific sites on ion channels, thereby precisely regulating their activation and inactivation kinetics guidetopharmacology.org.

Among the diverse classes of scorpion toxins, potassium ion channel toxins (KTx) are particularly notable for their ability to potently block or modulate potassium channel activity, profoundly influencing neuronal excitability and muscle function guidetopharmacology.orgnih.gov. KTx peptides are structurally diverse and are classified into various subfamilies, such as α-KTx, β-KTx, γ-KTx, κ-KTx, ε-KTx, and λ-KTx, based on their amino acid sequences, structural folds, and disulfide bond patterns guidetopharmacology.orglatoxan.com. This remarkable diversity underpins their selective interactions with different potassium channel subtypes, making them indispensable molecular tools for probing channel structure and function in scientific research arxiv.org.

Significance of Voltage-Gated Potassium Channels (Kv Channels) in Neuronal Excitability

Voltage-gated potassium (Kv) channels constitute the largest family of potassium channels and are fundamental regulators of neuronal excitability throughout the central and peripheral nervous systems guidetopharmacology.orguni.lunih.gov. These channels play a pivotal role in establishing and maintaining the resting membrane potential, repolarizing the neuronal membrane following an action potential, and critically influencing the firing frequency and spike threshold of neurons guidetopharmacology.orguni.lunih.govnih.govwikipedia.org.

Kv channels are multimeric proteins, typically formed by the assembly of four α-subunits. Each α-subunit contains six α-helical transmembrane domains (S1-S6), with the S5-S6 segments forming the ion conduction pore arxiv.orgguidetopharmacology.orguni.lu. The precise biophysical properties and physiological roles of Kv channels are further diversified by their association with various auxiliary β-subunits and other interacting proteins uni.lulatoxan.com.

The proper functioning of Kv channels is paramount for normal neuronal physiology. Conversely, their dysfunction can lead to neuronal hyperexcitability, contributing significantly to the pathophysiology of various neurological disorders, including epilepsy, chronic pain, and neurodegenerative diseases guidetopharmacology.orgguidetopharmacology.orguni.lunih.govnih.govlatoxan.com. Different Kv channel families, such as Kv1, Kv2, Kv3, Kv4, and Kv7, exhibit distinct expression patterns and contribute uniquely to shaping neuronal excitability nih.govwikipedia.orgrcsb.org. For instance, Kv4 channels are primarily responsible for mediating the A-type K+ currents, which are crucial for regulating the frequency of repetitive firing and influencing dendritic integration and plasticity latoxan.comlatoxan.comidrblab.net.

Identification and Initial Characterization of AmmTX3

This compound (molecular weight 3823.5 Da) is a novel neurotoxin initially isolated from the venom of the North African scorpion Androctonus mauretanicus nih.govnih.govunito.it. It has been classified as a member of the α-KTX15 subfamily of scorpion toxins, a group that also includes other highly homologous peptides such as Aa1 from Androctonus australis and BmTX3 from Buthus martensi nih.govnih.govunito.itlatoxan.com. This compound exhibits high sequence homology with Aa1 (94%) and BmTX3 (91%), suggesting a conserved structural and functional motif within this subfamily nih.govnih.gov.

Initial characterization studies identified this compound as a selective inhibitor of A-type K+ currents nih.govnih.govunito.it. Binding and displacement experiments conducted using rat brain synaptosomes unequivocally demonstrated that this compound, along with Aa1 and BmTX3, targets the same binding site in the rat brain nih.govnih.govwikipedia.org. The specific binding parameters for 125I-labeled this compound were determined at equilibrium, revealing a dissociation constant (Kd) of 66 pM and a maximum binding capacity (Bmax) of 22 fmol per mg of protein nih.govnih.govwikipedia.org.

Further electrophysiological investigations using patch-clamp techniques on cultured striatal neurons confirmed this compound's ability to inhibit the A-type K+ current, with an inhibition constant (Ki) of 131 nM nih.govnih.govwikipedia.org. Crucially, subsequent research elucidated that the high-affinity blockade of Kv4.2 and Kv4.3 channels by this compound is dependent on the presence of specific auxiliary subunits, namely the dipeptidyl peptidase-like proteins DPP6 and DPP10 wikipedia.orglatoxan.comnih.govunito.itwikipedia.org. These accessory proteins are integral components of the native Kv4 channel complex in neurons and are essential for reconstituting the channels' native pharmacological properties in heterologous expression systems latoxan.com. This compound is believed to function as a pore blocker, a mechanism supported by the presence of a characteristic functional dyad (Lys27 and Tyr36) within its structure, which is common to other pore-blocking potassium channel toxins latoxan.comunito.itwikipedia.org. This selective and potent action on Kv4 channels makes this compound an invaluable pharmacological tool for dissecting the physiological roles of these channels in various neuronal circuits, including those in cerebellar granule neurons, striatal neurons, and substantia nigra dopaminergic neurons latoxan.comnih.govnih.govwikipedia.org.

Table 1: Key Binding and Inhibition Parameters of this compound

ParameterValueTarget/ContextReference
Molecular Weight3823.5 DaThis compound peptide nih.govnih.govunito.it
Kd (binding)66 pMRat brain synaptosomes nih.govnih.govwikipedia.org
Bmax (binding)22 fmol/mg proteinRat brain synaptosomes nih.govnih.govwikipedia.org
Ki (inhibition)131 nMA-type K+ current in striatal neurons nih.govnih.govwikipedia.org
Primary Target ChannelsKv4.2, Kv4.3A-type K+ channels latoxan.comnih.govunito.it
Auxiliary Subunit DependenceDPP6, DPP10High-affinity blockade of Kv4 channels wikipedia.orglatoxan.comnih.govunito.itwikipedia.org

Table 2: Comparison of this compound with Related α-KTX15 Subfamily Toxins

Toxin NameSource ScorpionSequence Homology with this compoundPrimary TargetShared Target in Rat BrainReference
This compoundAndroctonus mauretanicusN/AA-type K+ (Kv4)Yes nih.govnih.govunito.it
Aa1Androctonus australis94%A-type K+Yes nih.govnih.govlatoxan.comwikipedia.org
BmTX3Buthus martensi91%A-type K+ (Kv4.1, Kv4.2, Kv4.3)Yes wikipedia.orgnih.govnih.govlatoxan.comwikipedia.org

Properties

Molecular Formula

C158H262N50O48S6

Molecular Weight

3822.47

Appearance

white lyophilized solidPurity rate: > 98%AA sequence: Pyr-Ile-Glu-Thr-Asn-Lys-Lys-Cys8-Gln-Gly-Gly-Ser-Cys13-Ala-Ser-Val-Cys17-Arg-Lys-Val-Ile-Gly-Val-Ala-Ala-Gly-Lys-Cys28-Ile-Asn-Gly-Arg-Cys33-Val-Cys35-Tyr-Pro-OHDisulfide bonds: Cys8-Cys28, Cys13-Cys33 and Cys17-Cys35Length (aa): 37

Origin of Product

United States

Isolation, Chemical Synthesis, and Structural Elucidation of Ammtx3

Methodologies for AmmTX3 Isolation and Purification

This compound was originally identified and isolated from the venom of the scorpion Androctonus mauritanicus mauritanicus. The process of isolating toxins directly from animal venoms often presents challenges, including low purification yields and suboptimal purity of the target toxin due to its presence as a small percentage of the complex venom mixture. nih.gov

To overcome these limitations and facilitate further research, recombinant this compound has been successfully produced. This involves expression in host organisms such as Escherichia coli, followed by purification using high-performance liquid chromatography (HPLC). The native final form of the recombinantly produced this compound is then validated using mass spectrometry. nih.govlatoxan.com For instance, recombinant this compound, along with BmTX3, has been produced in Escherichia coli for electrophysiological studies in heterologous mammalian cells like CHO-K1 cells, using transfection reagents such as X-tremeGENE 9 DNA Transfection Reagent. latoxan.com General strategies for recombinant peptide production in E. coli often involve expressing the target peptide as a fusion protein, followed by affinity purification and subsequent removal of the fusion tag to yield the desired peptide. latoxan.com

Chemical Synthesis Strategies for this compound

The first chemical synthesis of this compound was reported, establishing an accessible route to obtain this biologically active toxin. latoxan.comunito.itexpasy.org This synthetic approach is crucial for producing sufficient quantities of the compound for detailed structural and functional studies, especially given the difficulties associated with isolating it in large amounts from natural sources.

A key strategy employed for the chemical synthesis of this compound is Native Chemical Ligation (NCL). latoxan.comunito.itexpasy.org NCL is a powerful technique that allows for the modular assembly of unprotected peptide segments in aqueous solutions through highly chemoselective reactions. This method has revolutionized the field of protein synthesis, enabling the creation of complex peptides and small proteins, and providing an efficient means to obtain this compound with validated biological activity. latoxan.comunito.itexpasy.org

Three-Dimensional Structural Determination of this compound

The three-dimensional (3D) structure of this compound has been determined, which is fundamental for understanding its mechanism of action and interaction with target channels.

The 3D structure of this compound was elucidated using Nuclear Magnetic Resonance (NMR) spectroscopy. latoxan.comunito.itexpasy.org NMR spectroscopy is a robust analytical technique that provides atomic-level information about the structure, dynamics, and interactions of biomolecules such as proteins. In the case of this compound, solution NMR was utilized. During the structural determination process, 250 conformers were calculated, and the 10 structures with the lowest energy were selected and submitted. latoxan.com

Structural analysis revealed that this compound possesses the well-known Cysteine-stabilized α/β (CSαβ) structural motif. latoxan.comunito.itexpasy.org This particular fold is characteristic of a large number of scorpion toxins and contributes significantly to the molecule's stable three-dimensional conformation. latoxan.comunito.itexpasy.org

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

Sequence Homology and Evolutionary Context within the α-KTX15 Family

This compound is classified as a member of the α-KTX15 family of scorpion toxins. This family comprises short-chain peptides that typically range from 23 to 41 amino acids and are stabilized by three or four disulfide bridges. This compound itself consists of a single chain of 37 amino acid residues, featuring an N-terminal pyroglutamate (B8496135) and three disulfide bridges that contribute to its structural integrity.

This compound exhibits high sequence homology with other toxins within the α-KTX15 family, reflecting their shared evolutionary lineage and conserved structural features. Notably, it shares 94% sequence homology with Aa1 from Androctonus australis and 91% homology with BmTX3 from Buthus martensi. Furthermore, this compound shows 93% homology with α-KTx 15.1, a peptide that also adopts the characteristic CSαβ fold. Members of the α-KTX15 family are recognized for their ability to affect I(A) currents, which are transient potassium currents.

Compound Names and PubChem CIDs

Molecular Targets and Mechanisms of Action of Ammtx3

Primary Target Identification: Voltage-Gated Potassium Channel Subtypes (Kv4 Channels)

AmmTX3 is recognized as a specific blocker of Kv4 channels smartox-biotech.cominvivochem.comwikipedia.org. It demonstrates a remarkably high affinity for its target A-type potassium channels (Kv4 channels) in rat brain synaptosomes, with a binding affinity (Kd) of 66 pM smartox-biotech.commayflowerbio.commayflowerbio.comlatoxan.com. This high affinity makes this compound an excellent tool for investigating action potential firing frequency, spike initiation, and waveform in excitable cells smartox-biotech.commayflowerbio.commayflowerbio.com.

This compound functions as a specific pore blocker of Kv4.2 and Kv4.3 channels smartox-biotech.commayflowerbio.comwikipedia.orgmayflowerbio.comlatoxan.comnih.gov. While initial studies in heterologous cells raised questions about its specificity due to less efficient blockade of currents mediated by Kv4.2 or Kv4.3 subunits alone, subsequent research clarified that the high-affinity blockade observed in neurons is contingent upon the presence of auxiliary subunits nih.govnih.govsinh.ac.cn.

Role of Auxiliary Subunits in this compound Efficacy

The high-affinity blockade of Kv4.2 and Kv4.3 channels by this compound is significantly dependent on the presence of auxiliary subunits wikipedia.orgnih.govnih.govsinh.ac.cnmdpi.com. These auxiliary proteins are crucial for the toxin's potent effects on Kv4 channels.

Dipeptidyl Peptidase-like Proteins (DPP6 and DPP10) are essential for this compound to achieve high-affinity blockade of Kv4.2 and Kv4.3 channels wikipedia.orgnih.govnih.govsinh.ac.cnmdpi.comresearchgate.net. These proteins are integral components of the Kv4 channel complex within neurons and play a vital role in channel expression, particularly in dendrites nih.govnih.govsinh.ac.cn. Studies involving the co-expression of Kv4.2 or Kv4.3 with DPP6 or DPP10 in heterologous cells have shown that these auxiliary subunits confer increased sensitivity to this compound, resulting in currents that more closely resemble native currents observed in neurons nih.govsinh.ac.cnresearchgate.net.

Dipeptidyl Peptidase-like Proteins (DPP6 and DPP10) and High-Affinity Blockade

Electrophysiological Modulations by this compound

This compound primarily modulates electrophysiological activity by reducing the A-type potassium current (IA) smartox-biotech.cominvivochem.comwikipedia.orgmayflowerbio.comlatoxan.comresearchgate.netnih.gov. This action positions this compound as a valuable tool for investigating key aspects of neuronal excitability, including action potential firing frequency, spike initiation, and waveform smartox-biotech.commayflowerbio.commayflowerbio.com.

This compound effectively blocks A-type potassium currents in various neuronal populations, including cerebellum granular cells and striatum neurons smartox-biotech.commayflowerbio.commayflowerbio.comlatoxan.comsinh.ac.cnresearchgate.net. The half-maximal inhibitory concentration (IC50) for this blockade is reported to be approximately 130 nM in these cell types smartox-biotech.commayflowerbio.commayflowerbio.comlatoxan.comsinh.ac.cn. This compound acts as a pore blocker, directly impeding ion flow through the channel smartox-biotech.commayflowerbio.commayflowerbio.comlatoxan.comnih.gov. It specifically blocks the transient component of the outward potassium current, leaving the sustained current unaffected nih.govresearchgate.net.

The blockade of IA by this compound has significant functional consequences on neuronal excitability. For instance, in rostral nucleus of the solitary tract (rNST) neurons, blocking IA with this compound leads to a significant increase (by 53%) in the response to afferent stimulation nih.gov. In substantia nigra pars compacta (SNc) dopaminergic neurons, this compound has been shown to increase spontaneous firing frequency and reduce the rebound delay, with effects quantitatively similar to those observed in Kv4.3 knockout mice biorxiv.org.

Table 1: Key Binding and Inhibitory Parameters of this compound

ParameterValueTarget/Cell TypeReference
Binding Affinity (Kd)66 pMRat brain synaptosomes (Kv4) smartox-biotech.commayflowerbio.commayflowerbio.comlatoxan.com
IC50130 nMCerebellum granular cells smartox-biotech.commayflowerbio.commayflowerbio.comlatoxan.comsinh.ac.cnresearchgate.net
IC50130 nMStriatum neurons smartox-biotech.commayflowerbio.commayflowerbio.comlatoxan.comsinh.ac.cn
Inhibition of IA~80% (at 1 µM)Striatal neurons, Cerebellar granular cells sinh.ac.cn
Increase in afferent response53%rNST neurons nih.gov
Increase in spontaneous firing frequencyQuantitatively similar to Kv4.3 KOSNc DA neurons biorxiv.org
Reduction in rebound delayQuantitatively similar to Kv4.3 KOSNc DA neurons biorxiv.org

Effects on Channel Gating and Inactivation Kinetics

For instance, studies in substantia nigra pars compacta (SNc) dopaminergic neurons have demonstrated that this compound effectively diminishes the IA amplitude, but it does not modify the inactivation curves of the current researchgate.netjneurosci.org. Similarly, in rostral nucleus of the solitary tract (rNST) neurons, while this compound significantly reduced the IA, the intrinsic kinetics of activation and inactivation of IA in both GABAergic and non-GABAergic cell types were not directly altered by the toxin itself nih.gov. This suggests that this compound acts primarily as a blocker of the current flow rather than a modifier of the channel's conformational transitions related to gating or inactivation.

The primary molecular targets of this compound are the Kv4.2 and Kv4.3 channels wikipedia.orgsmartox-biotech.com. The high-affinity blockade exerted by this compound on these Kv4 channels is critically dependent on the co-expression of dipeptidyl peptidase-like proteins (DPP), specifically DPP6 and DPP10 wikipedia.orgnih.govsmartox-biotech.com. These auxiliary proteins are known to co-assemble with the alpha-subunits of Kv4 channels, influencing their expression and functional characteristics in neuronal membranes wikipedia.orgnih.gov. By blocking Kv4 channels, this compound leads to an almost complete reduction of the A-type potassium current wikipedia.org.

In cerebellar granular neurons, this compound has been shown to block the transient component of the A-type potassium current almost completely at concentrations such as 0.5 μM. However, the sustained component of the current, which is thought to be mediated by Kv3.1 channels, remains unaffected wikipedia.org.

The binding affinity of this compound to its target Kv4 channels is notably high. In rat brain synaptosomes, the equilibrium dissociation constant (Kd) for this compound binding was determined to be 66 pM smartox-biotech.com. When tested in cultured neurons, such as striatal neurons and cerebellar granular cells, this compound inhibits the A-type K+ current with half-maximal inhibitory concentration (IC50) or inhibition constant (Ki) values typically around 130-131 nM wikipedia.orgsmartox-biotech.com.

The following table summarizes key research findings on this compound's effects on its primary targets:

Target Channel/CurrentCell Type/PreparationEffectAffinity/Potency (Kd, IC50, Ki)Reference
Kv4.2 and Kv4.3 channels (A-type K+ current)Mouse neurons (e.g., cerebellar granular neurons, striatal neurons)Specific pore blocker, reduces IAKd = 66 pM (rat brain synaptosomes); IC50/Ki ≈ 130-131 nM (cultured neurons) wikipedia.orgnih.govsmartox-biotech.com
Kv4 channels (A-type K+ current)SNc dopaminergic neuronsBlocks IA, no modification of gating/inactivation kinetics100 nM reduces amplitude researchgate.netjneurosci.org
Kv4.3 channels (IA)rNST GABAergic and non-GABAergic neuronsReduces IA, suppresses delay to spike initiationNot specified for kinetic effects nih.gov
Kv3.1 channels (sustained A-type K+ current)Cerebellar granular neuronsUnaffectedN/A wikipedia.org

Investigated Off-Target Interactions (e.g., hERG Channels)

While this compound exhibits high specificity for Kv4 channels, investigations into its off-target interactions have revealed a minor effect on human Ether-à-go-go-Related Gene (hERG) channels wikipedia.org. The hERG channel, encoded by the KCNH2 gene, is a crucial component of cardiac repolarization, and its inhibition can lead to a prolongation of the QT interval on an electrocardiogram, increasing the risk of life-threatening ventricular arrhythmias such as Torsades de Pointes (TdP) drughunter.comfrontiersin.org. Consequently, hERG inhibition is a critical safety concern in drug development, with numerous drugs having been withdrawn from the market due to such adverse effects drughunter.commoleculardevices.com.

This compound demonstrates a small blocking effect on hERG channels with an IC50 value of 7.9 ± 1.4 μM wikipedia.org. This relatively high IC50, compared to its nanomolar potency for Kv4 channels, indicates a significantly lower affinity for hERG. The hERG channel is known for its promiscuity, meaning it can interact with a broad range of structurally diverse chemical compounds, making it a common off-target in high-throughput screening campaigns drughunter.com. The observed interaction of this compound with hERG channels, albeit weak, highlights the importance of comprehensive off-target profiling for any compound intended for biological applications.

The following table summarizes the off-target interaction of this compound with hERG channels:

Off-Target ChannelEffectPotency (IC50)Reference
hERG channelsSmall blocking effect7.9 ± 1.4 μM wikipedia.org

Pharmacological Characterization and Structure Activity Relationships of Ammtx3

Binding Affinity and Selectivity Profiling in Native Systems

AmmTX3 exhibits a notable binding affinity and selectivity profile, particularly for A-type potassium channels (Kv4 channels) in native neuronal systems. It has been demonstrated to efficiently and specifically block the subthreshold-operating A-type K+ current in cerebellar granule neurons nih.gov. High-affinity blockade of Kv4.2 and Kv4.3 channels by this compound is significantly enhanced by the presence of auxiliary subunits Dipeptidyl-peptidase-like-proteins (DPP6 and DPP10) sinh.ac.cnnih.govfrontiersin.org. These auxiliary proteins co-assemble with Kv4 channel α-subunits and are crucial for reconstituting native channel pharmacology in heterologous expression systems, explaining discrepancies observed in toxin sensitivity between native neurons and cultured cells lacking these subunits sinh.ac.cnnih.govfrontiersin.org.

This compound has been shown to fully inhibit the rapidly activating and inactivating Kv4.1 current in a voltage-independent manner, and also affects Kv4.2 and Kv4.3 channels, albeit less effectively in the absence of auxiliary subunits sinh.ac.cn. Importantly, this compound does not affect transient currents elicited by Kv1.4 and Kv3.4 channels, highlighting its selectivity within the potassium channel family sinh.ac.cn.

Autoradiographic studies using radioiodinated BmTX3 (a closely related α-KTx15 family member) have revealed a highly heterogeneous distribution of binding sites in adult rat brain sections. High densities of receptors were found in regions such as the striatum, hippocampus (CA1 and CA3), superior colliculus, and the cerebellar granule layer, mirroring the expression patterns of Kv4 proteins sinh.ac.cnnih.gov.

Table 1: this compound Selectivity Profile in Native Systems

Channel TypeEffect of this compoundDependence on Auxiliary SubunitsReference
Kv4.1Complete inhibition (voltage-independent)Not explicitly stated, but high-affinity blockade of Kv4.2/4.3 depends on DPP6/10 sinh.ac.cn
Kv4.2Blockade, high-affinity with DPP6/10Requires DPP6 and DPP10 for high sensitivity sinh.ac.cnnih.govfrontiersin.org
Kv4.3Blockade, high-affinity with DPP6/10Requires DPP6 and DPP10 for high sensitivity sinh.ac.cnnih.govfrontiersin.org
Kv1.4No effectN/A sinh.ac.cn
Kv3.4No effectN/A sinh.ac.cn

Receptor Binding Studies in Synaptosomal Preparations

Receptor binding studies using synaptosomal preparations have provided quantitative insights into this compound's interaction with its target channels. This compound binds with high affinity to A-type potassium channels (Kv4 channels) in rat brain synaptosomes smartox-biotech.commayflowerbio.com.

Specific binding parameters for 125I-labelled this compound have been determined at equilibrium:

Dissociation Constant (Kd): 66 pM smartox-biotech.commayflowerbio.com

Maximum Binding Capacity (Bmax): 22 fmol per mg of protein smartox-biotech.com

Competition experiments have further confirmed the shared target of this compound and other α-KTx15 family members. This compound and Aa1 (from Androctonus australis) effectively competed with 125I-labelled sBmTX3 binding, demonstrating that these three molecules share the same receptor in rat brain, with Ki values of 19.5 pM and 44.2 pM, respectively smartox-biotech.com.

Electrophysiological patch-clamp experiments on striatal neurons in culture have shown that this compound inhibits the A-type K+ current with an IC50 value of 130 nM smartox-biotech.commayflowerbio.com. This further supports its role as a pore blocker of Kv4.2 and Kv4.3 channels smartox-biotech.com.

Table 2: this compound Binding Parameters in Rat Brain Synaptosomes

ParameterValueReference
Dissociation Constant (Kd)66 pM smartox-biotech.commayflowerbio.com
Maximum Binding Capacity (Bmax)22 fmol/mg of protein smartox-biotech.com
Inhibition Constant (Ki) vs. sBmTX3 (this compound)19.5 pM smartox-biotech.com
Inhibition Constant (Ki) vs. sBmTX3 (Aa1)44.2 pM smartox-biotech.com
IC50 (striatal neurons)130 nM smartox-biotech.commayflowerbio.com

Structure-Activity Relationship (SAR) Studies of this compound and Analogues

Structure-Activity Relationship (SAR) studies are fundamental in understanding how the chemical structure of a molecule dictates its biological activity gardp.orgwikipedia.orgyoutube.com. For scorpion toxins like this compound, these studies aim to identify specific amino acid residues and structural motifs critical for their potent and selective channel blockade sinh.ac.cnresearchgate.net. This compound, as a member of the α-KTx15 subfamily, functions as a pore blocker of Kv4 channels, physically occluding the K+ conductive pathway from the extracellular side sinh.ac.cnnih.govfrontiersin.org.

The molecular surface of "short-chain" scorpion toxins that interacts with the K+ channel vestibule is well-characterized. These toxins typically bind to the outer vestibules of K+ channels, utilizing specific residues to achieve their blocking action sinh.ac.cnnih.gov.

Identification of Key Residues for Channel Blockade (e.g., Lysine (B10760008) Residues)

A critical aspect of α-KTx15 toxin function involves a dyad of functionally important residues that are largely responsible for their channel blocking capability sinh.ac.cnnih.gov.

Lysine Residue (e.g., Lys27): A conserved lysine residue, often Lys27 in many KTx toxins, is crucial. Its extended side chain is believed to plug deeply into the selectivity filter of the potassium channel, competing with the K+ binding site in the pore sinh.ac.cnnih.govfrontiersin.orggoogle.com.

Hydrophobic Residue: A hydrophobic residue, commonly a tyrosine, is typically found in the penultimate or antepenultimate position. This residue is thought to strengthen the interaction between the toxin and its target channel sinh.ac.cnnih.gov.

The amino acid sequence of this compound (Pyr-Ile-Glu-Thr-Asn-Lys-Lys-Cys8-Gln-Gly-Gly-Ser-Cys13-Ala-Ser-Val-Cys17-Arg-Lys-Val-Ile-Gly-Val-Ala-Ala-Gly-Lys-Cys28-Ile-Asn-Gly-Arg-Cys33-Val-Cys35-Tyr-Pro-OH) contains these characteristic features, including the conserved cysteine residues forming disulfide bonds (Cys8-Cys28, Cys13-Cys33, and Cys17-Cys35) that contribute to its compact and stable structure mayflowerbio.com.

Mutational Analysis and Functional Consequences

Mutational analysis is a powerful tool to dissect the functional consequences of specific amino acid changes within a toxin, providing direct evidence for the role of key residues in binding and channel blockade bme.hubiorxiv.orguu.nl. Studies on α-KTx15 family members, including this compound and its analogues, have provided significant insights:

BmTX3 C-terminal Deletion: The deletion of two C-terminal residues in the BmTX3 (α-KTx15 subfamily) analog, sBmTX3-delYP, was performed to assess the role of the antepenultimate tyrosine residue in receptor recognition. Despite maintaining a native-like structure, this analog was found to be 10^5-fold less efficient than the wild-type molecule in binding assays using rat brain membranes sinh.ac.cn. This highlights the critical role of the C-terminal region and the specific tyrosine residue in the toxin's interaction with its target.

hERG Channel Blockade Hot Spot: While this compound primarily targets Kv4 channels, some α-KTx15 toxins, including this compound, have also shown a weak hERG-blocking activity sinh.ac.cnnih.gov. Mutational studies involving point mutations in this compound and the introduction of positively charged residues in Discrepin (another α-KTx15 toxin) demonstrated that a common "hot spot" composed of two basic residues (Arg18 and Lys19 near the end of the α-helix) conferred hERG blockade activity nih.gov. This suggests that α-KTx15 toxins might possess two separate functional surfaces responsible for different K+ current-blocking functions nih.gov.

Ammtx3 As a Research Tool in Cellular Neurophysiology

Investigations in Specific Neuronal Populations

Hippocampal Neurons

In hippocampal neurons, AmmTX3 has been instrumental in elucidating the role of Kv4 channels in regulating neuronal function and plasticity. Kv4 channels are known to modulate the backpropagation of action potentials (b-AP) and are implicated in long-term potentiation (LTP) researchgate.netnih.gov. Research has shown that intracerebroventricular (i.c.v.) infusion of this compound in rats increased and stabilized the EPSP-spike (E-S) component of LTP in the dentate gyrus (DG), without affecting basal transmission or short-term plasticity researchgate.netnih.gov. This modulation of E-S potentiation by this compound suggests an enhancement of excitability in DG granular cells, potentially coupled with a reduction in GABAergic inhibition, leading to a significant decrease in input specificity nih.gov.

Furthermore, this compound has provided insights into the effects of chronic alcohol exposure on hippocampal function. Chronic alcohol exposure leads to a reduction in Kv4.2 channel expression in the hippocampus, which in turn attenuates macroscopic A-type K+ currents in CA1 neurons. This reduction is associated with an increase in bAP-evoked Ca2+ transients in the distal apical dendrites of CA1 pyramidal neurons researchgate.net. Studies utilizing this compound have also demonstrated its ability to restore dendritic spike threshold and temporoammonic long-term potentiation (TA-LTP) in fmr1 knockout (KO) CA1 pyramidal neurons, where A-type K+ channel function is impaired nih.govbiorxiv.orgjneurosci.org. While this compound (at 300 nM) has been observed to have minimal impact on spike frequency adaptation or spike height in CA1 pyramidal neurons, it significantly shortens the latency to fire from the onset of a current ramp nih.govresearchgate.net.

Table 1: Effects of this compound on Hippocampal Neuron Properties

Neuron Type/PathwayEffect of this compound ApplicationReference
Dentate Gyrus (DG)Increased and stabilized EPSP-spike (E-S) potentiation of LTP researchgate.netnih.gov
CA1 Pyramidal NeuronsRestored dendritic spike threshold and TA-LTP in fmr1 KO mice nih.govbiorxiv.orgjneurosci.org
CA1 Pyramidal NeuronsShortened latency to fire from ramp onset, minimal effect on spike frequency adaptation/height nih.govresearchgate.net

Inferior Olive Neurons

This compound has been crucial in understanding the intricate regulation of action potential waveforms in inferior olive (IO) neurons. These neurons are characterized by firing action potentials with prominent, long-lasting afterdepolarizations (ADPs) researchgate.netnih.gov. Research indicates that Kv4 channels play a critical role in controlling these action potential waveforms in IO cells by shortening ADPs during synaptic inhibition or during troughs of membrane potential oscillations researchgate.netnih.gov.

The application of this compound to IO neurons has shown that it almost entirely eliminates inactivating currents and significantly broadens action potentials evoked from strongly negative potentials, by approximately 8-fold researchgate.netnih.gov. The A-type K+ current in IO neurons exhibits a steep availability curve, with half-inactivation occurring at -85 mV, making it readily recruited by even small hyperpolarizations researchgate.netnih.gov. By modulating the ADP, Kv4 channels, and thus this compound's blockade of them, can influence the number of climbing fiber action potentials transmitted to the cerebellum, thereby impacting plasticity processes involved in motor learning researchgate.netnih.gov.

Table 2: Impact of this compound on Inferior Olive Neuron Electrophysiology

Electrophysiological ParameterEffect of this compound ApplicationMagnitude/ObservationReference
Inactivating CurrentsAlmost eliminated researchgate.netnih.gov
Action Potential BroadeningBroadened by ~8-foldWhen evoked from strongly negative potentials researchgate.netnih.gov
ADP ControlInfluences durationBy modulating Kv4 channels researchgate.netnih.gov

Role in Understanding Synaptic Transmission and Plasticity

This compound serves as a vital tool for dissecting the contributions of Kv4 channels to synaptic transmission and plasticity. Kv4 channels are recognized for their involvement in regulating the backpropagation of action potentials and their role in modulating long-term potentiation (LTP) researchgate.netnih.gov. Furthermore, these channels, specifically Kv4.2 and Kv4.3, are integral to dendritic integration and various forms of synaptic plasticity smartox-biotech.com.

Modulation of EPSP-Spike Potentiation

This compound has been instrumental in demonstrating the modulation of EPSP-spike (E-S) potentiation. Intracerebroventricular (i.c.v.) infusion of this compound has been shown to increase and stabilize the E-S component of LTP in the dentate gyrus (DG) researchgate.netnih.gov. This effect was observed without altering basal synaptic transmission or short-term plasticity researchgate.netnih.gov. The prolonged duration of E-S potentiation following this compound application is hypothesized to arise from a combination of increased excitability in DG granular cells and a reduction in GABAergic inhibition, which subsequently leads to a significant decrease in input specificity nih.gov. This highlights the critical role of E-S potentiation as a fundamental component in mechanisms underlying spike timing-dependent synaptic plasticity researchgate.net.

Impact on Dendritic Integration and Backpropagating Action Potentials

Back-propagating action potentials into the apical dendrites of hippocampal neurons provide distance-dependent signals that are crucial for modulating dendritic and synaptic plasticity researchgate.net. Research has revealed that chronic alcohol exposure can lead to an increase in bAP-evoked Ca2+ transients in the distal apical dendrites of CA1 pyramidal neurons, a phenomenon linked to decreased Kv4.2 channel function researchgate.net. This compound has been shown to restore the dendritic spike threshold in fmr1 KO CA1 pyramidal neurons, which exhibit impaired A-type K+ channel function nih.govbiorxiv.org. The A-type K+ current (IA), mediated by Kv4.2 subunits, is a critical regulator of synaptic input propagation, dendritic excitability, and synaptic plasticity within the dendrites of CA1 pyramidal neurons researchgate.netresearchgate.net. While this compound (at 300 nM) has a minor effect on spike frequency adaptation or spike height in CA1 pyramidal neurons, it notably shortens the latency to fire from the onset of a current ramp nih.govresearchgate.net. The specific blockade of Kv4.2 and Kv4.3 channels by this compound, particularly in the presence of the auxiliary subunit DPP6, further links these channels to the control of dendritic excitability biorxiv.org. Moreover, potassium channels, including those targeted by this compound, are known to govern the interactions between active dendritic integration compartments in layer 5 cortical pyramidal neurons biorxiv.org. This compound has also been observed to increase the median amplitude of miniature excitatory postsynaptic currents (mEPSCs) in wild-type neurons, consistent with a reduction in Kv4.2 synaptic function researchgate.net.

Table 3: this compound's Influence on Dendritic Properties

Dendritic PropertyEffect of this compound ApplicationReference
Backpropagating Action Potentials (b-APs)Regulation of b-AP amplitude and propagation smartox-biotech.comresearchgate.netnih.gov
Dendritic IntegrationInfluences and shapes synaptic inputs and integration smartox-biotech.combiorxiv.orgresearchgate.net
Dendritic Spike ThresholdRestored in fmr1 KO CA1 pyramidal neurons nih.govbiorxiv.org
Miniature EPSC AmplitudeIncreased in wild-type neurons researchgate.net

Ammtx3 in Preclinical Research Models Non Human

Methodological Considerations in in vivo and in vitro Preclinical Studies

Use in Heterologous Expression Systems

AmmTX3, a peptide toxin derived from the scorpion Androctonus mauretanicus, has been extensively utilized in heterologous expression systems to elucidate its mechanism of action and the factors influencing its inhibitory effects on voltage-gated potassium (Kv) channels, particularly those of the Kv4 subfamily frontiersin.orgsmartox-biotech.com. These systems provide a controlled environment to study the interactions between this compound and specific channel complexes, offering insights that complement observations in native neuronal tissues.

Early studies in heterologous expression systems revealed a notable disparity in this compound's inhibitory potency on Kv4 currents compared to its effects in native neurons frontiersin.orgfrontiersin.orgnih.gov. This discrepancy indicated that factors beyond the Kv4 pore-forming subunits themselves were critical for high-affinity this compound blockade frontiersin.orgnih.gov. Subsequent research identified the crucial role of auxiliary subunits, specifically Dipeptidyl Peptidase-like Proteins (DPPs) such as DPP6 and DPP10, in conferring high sensitivity to this compound in these reconstituted systems nih.govresearchgate.netresearchgate.net.

Role of Auxiliary Subunits (DPP6 and DPP10)

In heterologous expression systems, the presence of DPP6 and DPP10 is essential for this compound to exert its high-affinity blocking effect on Kv4.2 and Kv4.3 channels nih.govresearchgate.netresearchgate.net. This compound functions as a classical pore blocker, physically occluding the K+ conductive pathway within the channel frontiersin.orgsmartox-biotech.comfrontiersin.org. The association of DPPs with Kv4 channels is hypothesized to induce a conformational rearrangement of the channel pore's extracellular face, thereby facilitating a more stable and effective binding of this compound nih.gov.

Studies conducted in Chinese Hamster Ovary (CHO) cells demonstrated that Kv4.2 channels co-expressed with Potassium Channel Interacting Protein 1 (KChIP1) exhibited only weak blockade by this compound. However, when Kv4.2 channels were co-transfected with DPP6S (a splice variant of DPP6), or with both DPP6S and KChIP1, this compound achieved a nearly complete blockade of the current nih.govresearchgate.net. Similarly, in CHO cells, DPP10a (a splice variant of DPP10) significantly increased the sensitivity of Kv4.3 channels to this compound, mirroring the effect observed with DPP6S on Kv4.2 channels nih.govresearchgate.net. This suggests a general property of DPPs in enhancing Kv4 channel sensitivity to this compound nih.gov.

The increased sensitivity imparted by DPPs is substantial. For instance, in comparative studies, Kv4 currents in cerebellar granule neurons from wild-type mice were efficiently blocked by this compound, whereas those from DPP6 knockout mice showed approximately 20-fold lower sensitivity to the toxin nih.gov. This finding in native tissue is consistent with observations in heterologous systems, reinforcing the critical role of DPPs in modulating this compound's efficacy nih.gov.

Common Heterologous Expression Systems and Findings

This compound has been studied in various heterologous systems, including:

Xenopus oocytes: These cells are frequently used for the expression of ion channels and have been instrumental in characterizing this compound's effects on Kv4 channels medchemexpress.commedchemexpress.comresearchgate.netdntb.gov.ua.

Chinese Hamster Ovary (CHO) cells: As detailed above, CHO cells have been pivotal in demonstrating the requirement of DPP auxiliary subunits for high-affinity this compound blockade of Kv4.2 and Kv4.3 channels nih.govresearchgate.net.

HEK293 cells: Human Embryonic Kidney 293 (HEK293) cells are another common mammalian expression system used to investigate the effects of this compound on Kv4 channels medchemexpress.comscispace.comwindows.netbiorxiv.org. For example, this compound has been shown to reduce A-type K+ current amplitudes in HEK293 cells expressing Kv4.2 researchgate.netscispace.com.

The data from these heterologous expression systems collectively highlight that while this compound can interact with Kv4 pore-forming subunits directly, its high-affinity and specific blockade of Kv4 channels is critically dependent on the co-expression of auxiliary DPP subunits. This understanding is vital for interpreting research findings and for the development of this compound as a pharmacological tool.

Summary of this compound Effects in Heterologous Systems

Heterologous SystemKv Channel/Complex ExpressedThis compound ConcentrationObserved EffectKey FindingCitation
CHO cellsKv4.2 + KChIP10.5 μMWeak blockadeLow sensitivity without DPPs nih.govresearchgate.net
CHO cellsKv4.2 + DPP6S0.5 μMNearly complete blockadeHigh sensitivity requires DPP6S nih.govresearchgate.net
CHO cellsKv4.2 + DPP6S + KChIP10.5 μMNearly complete blockadeHigh sensitivity requires DPP6S nih.govresearchgate.net
CHO cellsKv4.3 + KChIP10.5 μMPartial blockadeLow sensitivity without DPPs nih.govresearchgate.net
CHO cellsKv4.3 + DPP10a0.5 μMNearly complete blockadeHigh sensitivity requires DPP10a nih.govresearchgate.net
HEK293 cellsKv4.2200 nM~40% reduction in A-type K+ current amplitudesThis compound reduces Kv4.2 currents researchgate.netscispace.com

Advanced Methodologies and Future Research Directions for Ammtx3

Applications in High-Throughput Screening for Ion Channel Modulators

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling rapid identification of compounds that modulate specific biological targets. Ion channels, being critical regulators of cellular excitability and signaling, represent a significant class of drug targets for a wide array of medical conditions, including cardiovascular, neurological, and pain disorders. AmmTX3's selective blocking action on Kv4 channels makes it a crucial component in HTS platforms aimed at discovering novel ion channel modulators. nih.govnih.govguidetopharmacology.orgwikipedia.orglatoxan.com

This compound has been utilized in screening assays to investigate A-type K+ currents. For instance, thallium flux assays, a common method for potassium channel research, have been employed with HEK-293 cells transiently transfected with Kv4.2 cDNA to screen compound libraries. latoxan.comlatoxan.com The ability of this compound to potently block Kv4.2 and Kv4.3 channels, especially when these channels are co-expressed with auxiliary subunits DPP6 and DPP10, underscores its utility in identifying compounds that interact with the native Kv4 channel complex. nih.govnih.govuniprot.org Furthermore, the sensitivity of Kv4 channels to this compound can be leveraged to assess the proportion of Kv4 channels associated with DPP6 in a given cellular context. uniprot.org

Table 1: Key Pharmacological Parameters of this compound

ParameterValueTarget/ContextReference
Affinity (Kd)66 pMRat brain synaptosomes (Kv4 channels) nih.govresearchgate.net
IC50130 nMCerebellum granular cells, striatum neurons (A-type K+ currents) nih.govresearchgate.net
Ki131 nMA-type K+ current wikipedia.orgnih.govsemanticscholar.orgarxiv.org
Current Reduction64% (at 500 nM)Nucleus Accumbens Medium Spiny Neurons (NAc MSNs) A-type K+ current nih.gov
Current Reduction67%Rostral Nucleus of the Solitary Tract (rNST) GABAergic neurons (peak IA)
Current Reduction77%Rostral Nucleus of the Solitary Tract (rNST) non-GABAergic neurons (peak IA)
Current Suppression60-85%SNc dopaminergic neurons (IA current) nih.gov

Integration with Computational Approaches (e.g., Molecular Docking, Molecular Dynamics)

The integration of this compound's pharmacological insights with computational approaches, such as molecular docking and molecular dynamics simulations, provides a powerful avenue for understanding the precise mechanisms of toxin-channel interactions and for guiding the design of novel channel modulators.

Molecular docking studies have been employed to investigate the binding of this compound and its highly homologous counterparts, such as AaTX1 and alpha-KTx 15.1, to Kv4.3 channels. These studies have provided structural insights, suggesting the involvement of specific amino acid residues, such as the K27-Y36 dyad, in mediating the toxin-channel interaction. While direct molecular dynamics simulations specifically for this compound were not detailed in the provided context, the application of such simulations for other scorpion toxins (e.g., BmP02 with Kv1.3) highlights their potential to develop complex molecular models of toxin-channel binding interfaces. This computational framework can be extended to this compound to elucidate its dynamic interactions with Kv4 channels and their auxiliary subunits, offering a deeper understanding of its high-affinity blockade and the role of protein conformational changes.

Development of this compound-Based Probes for Ion Channel Studies

This compound's remarkable specificity and high affinity for Kv4 channels make it an excellent foundation for developing advanced molecular probes. These probes can serve as powerful tools for visualizing, isolating, and functionally characterizing Kv4 channel complexes in diverse biological systems. nih.govnih.govresearchgate.net

As a member of the α-KTx15 family of scorpion toxins, this compound is a short, highly compact, and proteolysis-resistant peptide, attributes that are highly desirable for probe development. researchgate.netnih.gov While the direct development of fluorescent or biotinylated this compound probes is not explicitly detailed in the provided information, the general concept of using toxins as probes for ion channel function is well-established. The availability of synthetic versions of this compound further facilitates chemical modifications required for probe conjugation. nih.govresearchgate.net Such this compound-based probes could enable researchers to:

Visualize Kv4 Channel Distribution: Fluorescently labeled this compound could be used in microscopy to map the spatial distribution and trafficking of Kv4 channels in live cells and tissues.

Isolate Channel Complexes: Biotinylated this compound could facilitate the affinity purification of native Kv4 channel complexes, allowing for detailed biochemical and proteomic analysis of their composition and associated proteins.

Study Channel Dynamics: Probes could be engineered to report on conformational changes or interactions of Kv4 channels in real-time, providing insights into their gating mechanisms and modulation.

The high-affinity blockade of Kv4.2 and Kv4.3 channels by this compound, particularly its dependence on auxiliary subunits DPP6 and DPP10, makes it a powerful tool for dissecting the composition and functional properties of native Kv4 channel complexes. nih.govuniprot.org

Unexplored Physiological and Pathophysiological Roles of Kv4 Channels Elucidated by this compound

Kv4 channels (Kv4.1, Kv4.2, and Kv4.3) are the primary mediators of the fast-inactivating A-type K+ current (IA) in both neuronal and cardiac tissues. This current plays a critical role in shaping action potential waveforms, regulating neuronal excitability, and influencing synaptic plasticity. This compound, as a selective Kv4 channel blocker, has been instrumental in elucidating various physiological and pathophysiological roles of these channels. nih.govlatoxan.comnih.gov

Physiological Roles: this compound has significantly advanced our understanding of Kv4 channel involvement in:

Neuronal Excitability and Firing: this compound modulates repetitive firing frequency, the back-propagation of action potentials into dendrites, and dendritic integration and plasticity. nih.govlatoxan.comnih.gov It is also an excellent tool for studying spike initiation and waveform in excitable cells. nih.govresearchgate.net

Learning and Memory: Blockade of Kv4 channels by this compound has been shown to impair reference memory in radial maze tasks, suggesting that Kv4 channels are crucial for enhancing the signal-to-noise ratio during information acquisition and memory encoding. latoxan.comnih.gov

Sensory Processing: this compound has been used to characterize Kv4.3 channels in the rostral nucleus of the solitary tract (rNST), demonstrating their role in regulating excitatory afferent inputs in gustatory neurons. It also revealed that Kv4.3 is essential for the delayed firing of C-LTMRs (mechanoreceptors).

Action Potential Repolarization: Kv4 channels are critically involved in repolarizing neocortical pyramidal cells, a function that this compound has helped to define.

Cerebellar Function: this compound has been used to study Kv4 channels in cerebellar granule neurons and inferior olive cells, revealing their control over action potential waveforms and afterdepolarizations. nih.gov

Pathophysiological Roles: this compound has shed light on the involvement of Kv4 channels in several disease states:

Neurological Disorders: Kv4 channels have been implicated in conditions such as pain, epilepsy, autism spectrum disorders, and Parkinson's disease. nih.govlatoxan.comnih.gov

Recognition Memory Impairment: Kv4.2 channels are considered a promising therapeutic target for recognition memory impairment, a role highlighted by studies using this compound. latoxan.com

Parkinson's Disease: this compound has been employed in studies on dopaminergic neurons in the substantia nigra pars compacta (SNc), demonstrating its ability to increase spontaneous pacemaking frequency. nih.gov Furthermore, it has been used to confirm that the downregulation of Kv4.3 channels mediates chronic post-lesional pacemaker acceleration in surviving dopamine (B1211576) SNc neurons in Parkinson's disease models. This validates this compound as a tool to clarify the role of Kv4 channels in central nervous system disorders. nih.gov

Potential Biotechnological Applications Beyond Direct Therapeutic Development

Beyond its immediate relevance to drug discovery, this compound possesses significant potential for various biotechnological applications, primarily as a research tool. The unique properties of animal toxins, including their high binding affinity and target specificity, make them excellent starting points for the development of "toxin-inspired biotherapeutics" and, by extension, advanced research reagents.

Key biotechnological applications include:

Ion Channel Research Reagent: this compound is a highly valued reagent for in vitro and in vivo studies of Kv4 channel function. Its ability to specifically block Kv4-mediated A-type K+ currents allows researchers to dissect the contribution of these channels to complex physiological processes. nih.govguidetopharmacology.orgwikipedia.org

Tool for Channel Composition Analysis: The requirement of auxiliary subunits like DPP6 and DPP10 for this compound's high-affinity blockade provides a means to assess the proportion of native Kv4 channels associated with these proteins. nih.govuniprot.org This is crucial for understanding the diversity and functional modulation of Kv4 channel complexes in different tissues.

Electrophysiological Studies: this compound is widely used in electrophysiological techniques such as patch-clamp and whole-cell recordings to characterize Kv4 channel currents and their impact on neuronal excitability and action potential properties. nih.govnih.gov

Development of Synthetic Analogs: The successful synthesis of this compound and its homologs opens doors for the rational design of modified toxins with enhanced specificity, altered kinetics, or novel functionalities, potentially leading to new research tools or even diagnostic agents. nih.govresearchgate.net

Ion Channel Screening Platforms: this compound can be incorporated into broader ion channel screening platforms to identify and characterize novel compounds that interact with Kv4 channels, serving as a positive control or a reference compound. arxiv.org

These applications highlight this compound's role as a fundamental tool for advancing our understanding of Kv4 channel biology and for facilitating the discovery of new pharmacological agents.

Q & A

Q. What is the molecular mechanism of AmmTX3 in modulating A-type potassium currents?

this compound selectively blocks Kv4.2 and Kv4.3 channels by binding to their pore regions, reducing A-type potassium current amplitudes by ~40% in neurons such as medium spiny neurons (MSNs) . This inhibition prolongs action potential (AP) repolarization, increases firing frequency, and alters subthreshold voltage responses. Methodologically, voltage-clamp recordings are essential to isolate and quantify A-type currents, often using protocols with depolarizing voltage steps from hyperpolarized holding potentials (e.g., -110 mV to +40 mV) .

Q. How does this compound affect neuronal excitability in vitro?

this compound significantly reduces afterhyperpolarization (AHP) amplitude (-14.43 mV vs. control: -18.87 mV, p=0.008) and increases AP half-width (1.33 ms vs. 1.13 ms, p=0.008), enhancing neuronal excitability in models like substantia nigra dopaminergic neurons. These effects are measured via current-clamp recordings with standardized protocols (e.g., injecting depolarizing currents to evoke AP trains) .

Q. What experimental models are optimal for studying this compound’s effects?

Acute brain slice preparations from rodents (e.g., striatal or cerebellar slices) are widely used for patch-clamp electrophysiology. For behavioral studies, transgenic mice lacking Kv4.2/Kv4.3 subunits provide comparative insights. Ensure tissue viability by maintaining oxygenated artificial cerebrospinal fluid (aCSF) during slicing .

Advanced Research Questions

Q. How can researchers reconcile contradictory data on this compound’s impact on AP firing frequency?

Discrepancies may arise from differences in neuronal subtypes or experimental conditions. For example, in MSNs, H2R activation combined with this compound does not alter firing frequency, whereas in SNc dopaminergic neurons, this compound alone increases spontaneous firing (p<0.01) . To address contradictions:

  • Replicate experiments across multiple cell types.
  • Control for confounding variables (e.g., temperature, aCSF composition).
  • Use paired statistical tests (e.g., paired t-tests for pre/post-drug comparisons) .

Q. What methodological considerations are critical when isolating A-type currents with this compound?

  • Pharmacological isolation : Combine this compound with antagonists for other K⁺ channels (e.g., TEA for delayed rectifiers).
  • Voltage protocols : Use inactivation steps (e.g., -40 mV prepulses) to separate A-type from other transient currents.
  • Validation : Compare results with Kv4.2/Kv4.3 knockout models to confirm specificity .

Q. How should researchers design experiments to study this compound’s role in synaptic plasticity?

  • Long-term potentiation (LTP) protocols : Apply theta-burst stimulation in hippocampal slices while monitoring field EPSPs before/after this compound perfusion.
  • Data analysis : Use ANOVA to compare plasticity metrics (e.g., EPSP slope) across treatment groups.
  • Controls : Include vehicle-only groups and verify Kv4.2/3 expression via immunohistochemistry .

Q. What statistical approaches are recommended for analyzing this compound-induced changes in neuronal parameters?

  • Parametric tests : Use Student’s t-test for normally distributed data (e.g., AP half-widths).
  • Non-parametric tests : Apply Wilcoxon signed-rank tests for skewed distributions (e.g., firing rates in small samples).
  • Effect size reporting : Include Cohen’s d or η² to contextualize significant p-values .

Q. How can researchers mitigate bias in this compound studies involving voltage-sensitive dyes?

  • Blinding : Mask experimenters to treatment conditions during data acquisition.
  • Calibration : Normalize dye signals to baseline fluorescence in control groups.
  • Reproducibility : Share raw data and analysis code via repositories like Zenodo .

Data Interpretation and Replication

Q. What steps ensure reliable replication of this compound findings from primary literature?

  • Detailed protocols : Adhere to methods described in seminal studies (e.g., drug concentrations: 130 nM for IC₅₀ in MSNs) .
  • Material sourcing : Use synthetic this compound from validated suppliers (e.g., Smartox) to avoid batch variability .
  • Negative controls : Include neurons resistant to this compound (e.g., Kv1-expressing cells) to confirm specificity .

Q. How should researchers address variability in this compound’s effects across brain regions?

  • Regional comparisons : Perform parallel experiments in cortical vs. subcortical regions.
  • Meta-analysis : Pool data from published studies to identify consensus trends (e.g., AHP reduction as a consistent effect) .
  • Mechanistic modeling : Use computational tools like NEURON to simulate region-specific Kv4.2/3 densities .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.